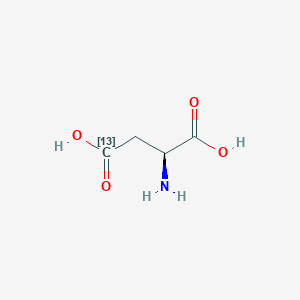

(2S)-2-amino(413C)butanedioic acid

Description

(2S)-2-amino(4¹³C)butanedioic acid is a carbon-13 isotopically labeled derivative of aspartic acid (2-aminobutanedioic acid). The (2S) designation indicates the S-configuration at the second carbon, while the 4¹³C label denotes a stable carbon-13 isotope at the fourth carbon of the butanedioic acid backbone. This compound is primarily utilized in metabolic tracer studies, enabling researchers to track biochemical pathways via techniques like nuclear magnetic resonance (NMR) or mass spectrometry. Its labeled structure facilitates non-radioactive monitoring of amino acid metabolism in vivo .

Propriétés

IUPAC Name |

(2S)-2-amino(413C)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-NSQKCYGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583963 | |

| Record name | L-(4-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81201-98-1 | |

| Record name | L-(4-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81201-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2S)-2-amino(413C)butanedioic acid can be synthesized through various methods, including the intercalation of L-aspartic acid into layered double hydroxides by coprecipitation . This method involves the use of specific reagents and conditions to ensure the incorporation of the carbon-13 isotope at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to achieve high isotopic purity and yield. The process may include steps such as isotope exchange reactions and the use of labeled precursors .

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-amino(413C)butanedioic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxo derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced derivatives, and substituted derivatives .

Applications De Recherche Scientifique

Biochemical Significance

L-aspartic acid plays a crucial role in several metabolic pathways:

- Neurotransmission : It functions as a neurotransmitter in the central nervous system, facilitating synaptic transmission and influencing neuronal excitability.

- Protein Synthesis : As a building block of proteins, it is integral to the synthesis of enzymes and structural proteins.

- Metabolic Pathways : It is involved in the urea cycle and the synthesis of other amino acids, such as L-arginine and L-ornithine, which are essential for various physiological functions.

Therapeutic Applications

L-aspartic acid has been studied for its potential therapeutic benefits:

- Neuroprotective Effects : Research indicates that L-aspartic acid may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that it can enhance cognitive function and memory retention in animal models .

- Fatigue Reduction : Some studies suggest that supplementation with L-aspartic acid may help reduce fatigue and improve athletic performance by enhancing energy metabolism during exercise .

- Hormonal Regulation : It has been observed to influence the secretion of hormones such as testosterone, making it a subject of interest for studies related to reproductive health and muscle growth .

Industrial Applications

L-aspartic acid is widely used in various industries:

- Food Industry : It serves as a flavor enhancer and is often used in the production of artificial sweeteners like aspartame. Its ability to enhance taste without adding calories makes it popular in low-calorie food products .

- Pharmaceuticals : The compound is utilized in the formulation of nutritional supplements and pharmaceuticals aimed at improving cognitive function and physical performance.

- Agriculture : It is also employed as a fertilizer additive to promote plant growth by enhancing nutrient absorption .

Neuroprotective Research

A study published in the Journal of Neural Transmission explored the effects of L-aspartic acid on cognitive function in animal models. The researchers found that administration of L-aspartic acid improved memory retention and learning capabilities, suggesting its potential use in treating cognitive decline associated with aging .

Athletic Performance Enhancement

Research conducted by scientists at a sports nutrition conference demonstrated that athletes who supplemented with L-aspartic acid experienced significant improvements in endurance and reduced perceived exertion during high-intensity workouts. This study highlights its application as a performance-enhancing supplement for athletes .

Hormonal Influence

A clinical trial examined the effects of L-aspartic acid on testosterone levels in men. Results indicated that supplementation led to increased testosterone production, which could have implications for muscle growth and overall male reproductive health .

Mécanisme D'action

(2S)-2-amino(413C)butanedioic acid exerts its effects by participating in various biochemical pathways. It acts as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine. It also plays a role in the Krebs cycle, promoting energy production through its metabolism . The molecular targets and pathways involved include enzymes and transporters that facilitate the incorporation and utilization of aspartic acid in cellular processes .

Comparaison Avec Des Composés Similaires

Aspartic Acid (2-Aminobutanedioic Acid)

- Structure: Non-isotopic aspartic acid shares the same backbone but lacks the ¹³C label at position 3.

- Applications : A key intermediate in the urea cycle and the malate-aspartate shuttle. Used in protein synthesis and as a neurotransmitter.

- Key Difference: The isotopic label in (2S)-2-amino(4¹³C)butanedioic acid allows precise tracking in metabolic studies, unlike unlabeled aspartic acid .

Glutamylaspartic Acid

- Structure: A dipeptide composed of glutamic acid and aspartic acid, with the IUPAC name (2S)-2-[(2S)-2-amino-4-carboxybutanamido]butanedioic acid .

- Applications : Found in plant proteins (e.g., pulses, soybeans) and involved in proteolytic breakdown.

- Key Difference: Unlike the monomeric (2S)-2-amino(4¹³C)butanedioic acid, glutamylaspartic acid is a larger molecule with distinct biological roles, such as nutrient storage and enzymatic processing .

Esreboxetine Succinate

- Structure: A pharmaceutical salt combining esreboxetine (a morpholine derivative) with butanedioic acid (succinic acid). The succinate moiety is a non-amino derivative of butanedioic acid .

- Applications : Used in chronic neuropathic pain treatment.

- Key Difference: The compound lacks the amino group at position 2 and is pharmacologically active, contrasting with the metabolic research focus of (2S)-2-amino(4¹³C)butanedioic acid .

Perfluorinated Butanedioic Acid Esters

- Structure: Industrial derivatives like 1,4-bis(perfluoroalkyl) esters of butanedioic acid (e.g., sodium salts with nonafluorohexyl or tridecafluorooctyl chains) .

- Applications : Used in surfactants and water-repellent coatings.

- Key Difference: These compounds are highly fluorinated and lack the amino group, making them environmentally persistent pollutants rather than metabolic intermediates .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Isotopic Label | Primary Application |

|---|---|---|---|---|

| (2S)-2-amino(4¹³C)butanedioic acid | C₄H₇NO₄ (¹³C at C4) | Amino, carboxyl | 4¹³C | Metabolic tracer studies |

| Aspartic acid | C₄H₇NO₄ | Amino, carboxyl | None | Biochemistry, neurotransmission |

| Glutamylaspartic acid | C₉H₁₃N₂O₈ | Amino, carboxyl, amide | None | Plant protein metabolism |

| Esreboxetine succinate | C₂₃H₂₇NO₇ | Morpholine, succinate | None | Neuropathic pain treatment |

| Perfluorinated esters (e.g., [63367-17-9]) | C₃₄H₁₄F₃₂NaO₈S | Perfluoroalkyl, ester | None | Industrial surfactants |

Research Findings and Methodological Insights

- Pharmacological Derivatives : The patent for a butanedioic acid-containing drug () highlights the versatility of this backbone in drug design, though isotopic analogs remain niche in clinical applications.

- Analytical Challenges: The ¹³C label enhances detection in NMR but requires specialized synthetic protocols, contrasting with non-labeled analogs used in bulk industrial or pharmaceutical contexts .

Activité Biologique

(2S)-2-amino(413C)butanedioic acid, commonly referred to as 2-amino-4-methylbutanoic acid or 2-amino-3-methylbutanoic acid , is an amino acid derivative with significant biological implications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C5H11NO2

- Molecular Weight : 115.15 g/mol

- CAS Number : 25240306

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems. It has been identified as a selective agonist for metabotropic glutamate receptors, particularly mGlu6, which are involved in modulating synaptic transmission and neuroprotection.

Key Mechanisms:

- Neurotransmitter Modulation : Acts on glutamate receptors, influencing excitatory neurotransmission.

- Neuroprotection : Exhibits potential protective effects against neurodegenerative processes by modulating oxidative stress and inflammatory responses.

Biological Activities

- Neuroprotective Effects : Studies indicate that this compound can reduce neuronal cell death in models of neurodegeneration. Its agonistic action on mGlu6 receptors has been linked to decreased excitotoxicity and improved neuronal survival rates.

- Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory effects, potentially beneficial in conditions characterized by excessive inflammation such as neuroinflammatory diseases.

- Antioxidant Activity : The compound may enhance cellular antioxidant defenses, thereby mitigating oxidative stress which is a common pathway in various diseases.

Table 1: Summary of Research Findings on this compound

Potential Therapeutic Applications

The diverse biological activities suggest several therapeutic applications for this compound:

- Neurodegenerative Diseases : Its neuroprotective properties may make it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.

- Inflammatory Disorders : The anti-inflammatory effects could be beneficial in managing chronic inflammatory conditions.

- Metabolic Disorders : Given its role in metabolic pathways, it may have applications in managing metabolic syndrome and related disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.